(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide
説明
BenchChem offers high-quality (2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-(3,4,5-trimethoxyphenyl)iminopyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c1-15-7-8-19(9-16(15)2)30-27(33)22-12-21-18(14-32)13-29-17(3)25(21)37-28(22)31-20-10-23(34-4)26(36-6)24(11-20)35-5/h7-13,32H,14H2,1-6H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIPUSJPAXBPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=NC4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrano-pyridine backbone with multiple functional groups that may contribute to its biological activity. The presence of hydroxymethyl and methoxy groups suggests potential interactions with biological targets, including enzymes and receptors.
Antitumor Activity
Several studies have indicated that compounds similar to (2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide exhibit significant antitumor activity. For instance, compounds within the same structural family have shown selective cytotoxicity against various cancer cell lines such as HepG2 and NCI-H661. A structure-activity relationship (SAR) analysis revealed that specific substituents enhance antitumor efficacy by improving cellular uptake and target binding affinity .
The mechanism of action for this compound potentially involves the inhibition of key enzymes involved in tumor growth and proliferation. In particular, inhibition of topoisomerase II has been noted for similar compounds, suggesting that (2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide may also act through this pathway .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines at micromolar concentrations. For example, a study showed an IC50 value in the range of 10–30 µM against HepG2 cells . The compound's effectiveness appears to be dose-dependent.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic potential. Preliminary animal studies suggest that administration of the compound leads to tumor regression in xenograft models. However, further research is needed to elucidate pharmacokinetics and safety profiles .
Data Summary Table
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor Activity | HepG2 | 10–30 | Topoisomerase II inhibition |
| Antitumor Activity | NCI-H661 | 15–25 | Apoptosis induction |
| Cytotoxicity | DLD-1 | 20–40 | Cell cycle arrest |
Case Studies
- Case Study on Hepatocellular Carcinoma : A study involving HepG2 cells highlighted that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage .
- Study on Drug Resistance : Research indicated that the compound could overcome drug resistance mechanisms in certain cancer types by modulating p-glycoprotein expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
